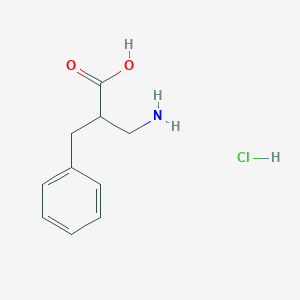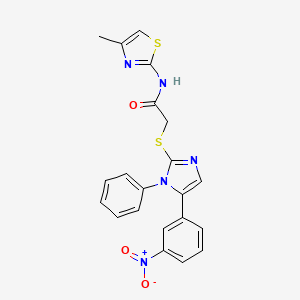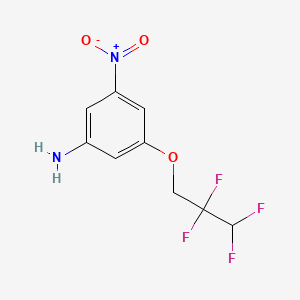
3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline: is a fluorinated aromatic amine with the molecular formula C9H8F4N2O3 and a molecular weight of 268.16 g/mol . This compound is characterized by the presence of a nitro group and a tetrafluoropropoxy group attached to an aniline ring, making it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline typically involves the nitration of 5-(2,2,3,3-tetrafluoropropoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions using automated reactors to maintain precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline can undergo reduction to form the corresponding amine derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group and the tetrafluoropropoxy group influence the reactivity and orientation of incoming substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed:
Reduction: 3-Amino-5-(2,2,3,3-tetrafluoropropoxy)aniline.
Substitution: Various substituted derivatives depending on the nature of the electrophile used.
Scientific Research Applications
Chemistry: 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology and Medicine: In biological research, fluorinated compounds like this compound are studied for their potential use in drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: This compound is used in the development of advanced materials, including polymers and coatings, where the incorporation of fluorinated groups can improve properties such as chemical resistance, thermal stability, and hydrophobicity.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline in chemical reactions involves the electron-withdrawing effects of the nitro and tetrafluoropropoxy groups. These groups influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. In biological systems, the fluorine atoms can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects.
Comparison with Similar Compounds
3-Nitroaniline: Lacks the tetrafluoropropoxy group, making it less hydrophobic and less chemically stable.
5-(2,2,3,3-Tetrafluoropropoxy)aniline: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitro-2-(2,2,3,3-tetrafluoropropoxy)aniline: Similar structure but with different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness: 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline is unique due to the combined presence of both the nitro and tetrafluoropropoxy groups. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O3/c10-8(11)9(12,13)4-18-7-2-5(14)1-6(3-7)15(16)17/h1-3,8H,4,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPGJWMGPAHCGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OCC(C(F)F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
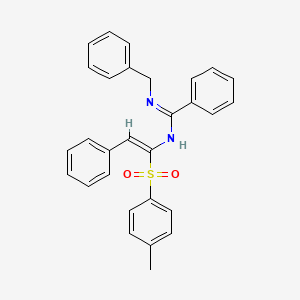
![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)
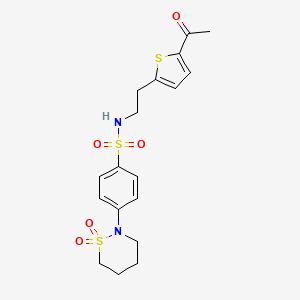
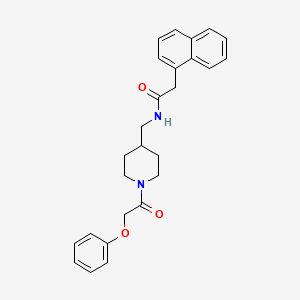
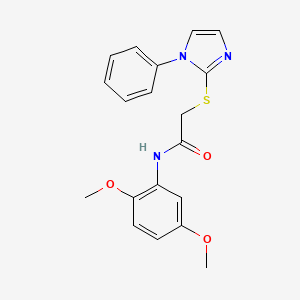
![Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2409344.png)

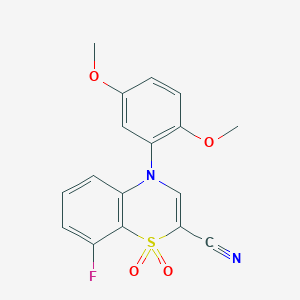

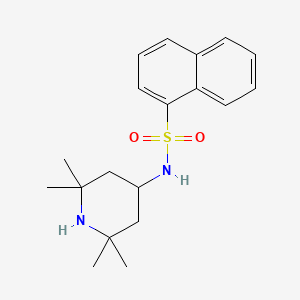

![2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2409351.png)
